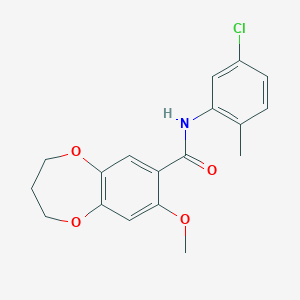![molecular formula C22H27N5O2 B11226080 N-benzyl-1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclohexanamine](/img/structure/B11226080.png)
N-benzyl-1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 3,4-dimethoxybenzylamine with 1-(tert-butoxycarbonyl)-2-methylpropyl isocyanate, followed by deprotection of the tert-butoxycarbonyl group . The detailed steps and reaction conditions can be found in the literature.
Industrial Production: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound using modified versions of the synthetic routes mentioned above.
Chemical Reactions Analysis
Reactivity: N-benzyl-1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclohexanamine can undergo various chemical reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can yield different intermediates.
Substitution: Nucleophilic substitution reactions at the tetrazole ring are possible.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles (e.g., amines) in polar solvents.
Major Products: The major products depend on the specific reaction conditions. For example, reduction may yield an amine derivative, while oxidation could lead to an oxo compound.
Scientific Research Applications
N-benzyl-1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclohexanamine finds applications in:
Medicine: It may exhibit potential therapeutic effects due to its unique structure.
Chemistry: Researchers explore its reactivity and use it as a building block for other compounds.
Biology: Investigations into its biological activity and interactions with cellular targets.
Mechanism of Action
The precise mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular pathways.
Comparison with Similar Compounds
While N-benzyl-1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclohexanamine is unique, similar compounds include:
N-Benzyl-3,4-DMA: A related compound with a different substituent pattern .
®-N-Benzyl-N-(1-phenylethyl)cyclohexanamine: Another structurally related molecule .
Properties
Molecular Formula |
C22H27N5O2 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-benzyl-1-[1-(3,4-dimethoxyphenyl)tetrazol-5-yl]cyclohexan-1-amine |
InChI |
InChI=1S/C22H27N5O2/c1-28-19-12-11-18(15-20(19)29-2)27-21(24-25-26-27)22(13-7-4-8-14-22)23-16-17-9-5-3-6-10-17/h3,5-6,9-12,15,23H,4,7-8,13-14,16H2,1-2H3 |
InChI Key |
BZGMZJIDSUHJBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=NN=N2)C3(CCCCC3)NCC4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Sec-butylcarbamoyl)phenyl]-6,7-dimethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11226006.png)
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide](/img/structure/B11226010.png)
![1-(4-chlorophenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11226014.png)
![2-[7-methyl-2,4-dioxo-1-phenyl-5-(piperidin-1-ylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B11226021.png)
![2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B11226022.png)


![4-[(4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-1-yl)methyl]-6-ethyl-2H-chromen-2-one](/img/structure/B11226029.png)
![N-(1,3-benzodioxol-5-yl)-2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11226033.png)
![2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B11226034.png)
![4-[4-(3-chlorophenyl)piperazin-1-yl]-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11226041.png)
![1-(4-methoxyphenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methanamine](/img/structure/B11226043.png)
![N-(3-chlorophenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide](/img/structure/B11226054.png)
![6-methyl-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]pyrimidin-4-ol](/img/structure/B11226058.png)
